

JNJ-54119936 and Its Impact on Th17 Plasticity: A Comparative Analysis

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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

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This guide provides a comparative analysis of **JNJ-54119936**'s effects on T helper 17 (Th17) cell plasticity relative to other immunomodulatory compounds. Th17 cells are a critical subset of T helper cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. Their functional plasticity, allowing them to transdifferentiate into other T helper lineages such as Th1 or regulatory T cells (Tregs), is a key area of therapeutic interest. Understanding how different compounds modulate this plasticity can inform the development of more targeted and effective therapies.

JNJ-54119936 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (ROR γ t).^[1] ROR γ t is the master transcription factor essential for Th17 cell differentiation and the production of their signature cytokine, IL-17.^{[2][3][4]} By inhibiting ROR γ t, **JNJ-54119936** effectively suppresses the Th17 inflammatory axis, representing a promising therapeutic strategy for Th17-mediated diseases.^{[5][6]}

This guide will compare the effects of **JNJ-54119936** and other classes of compounds on Th17 cell fate, drawing upon available preclinical and clinical data. The compounds for comparison include other ROR γ t inhibitors, biologics targeting the IL-23 and IL-17 pathways, and Janus kinase (JAK) inhibitors.

Comparative Data on Th17 Plasticity Modulation

The following table summarizes the observed effects of **JNJ-54119936** and other relevant compounds on Th17 cell plasticity. Data is compiled from various in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, experimental contexts are provided.

Compound Class	Specific Compound	Mechanism of Action	Effect on Th17 Cells	Impact on Th17 Plasticity	Experimental Model	Reference
RORyt Inverse Agonist	JNJ-54119936	Binds to the ligand-binding domain of RORyt, inhibiting its transcriptional activity.	Potent inhibition of IL-17A secretion.	Data on direct plasticity effects are not specifically detailed in the provided search results. However, some RORyt inhibitors have been shown to increase IL-10 production by Th17 cells, suggesting a shift towards a more regulatory phenotype.	In vitro human and rat T-cell assays.	[7] [1] [8]
RORyt Antagonist	TMP778	RORyt inhibitor.	Strongly inhibits Th17 cell generation and	Did not significantly affect the percentage of IFN γ +IL-	In vitro murine naïve CD4+ T cells and in	[2]

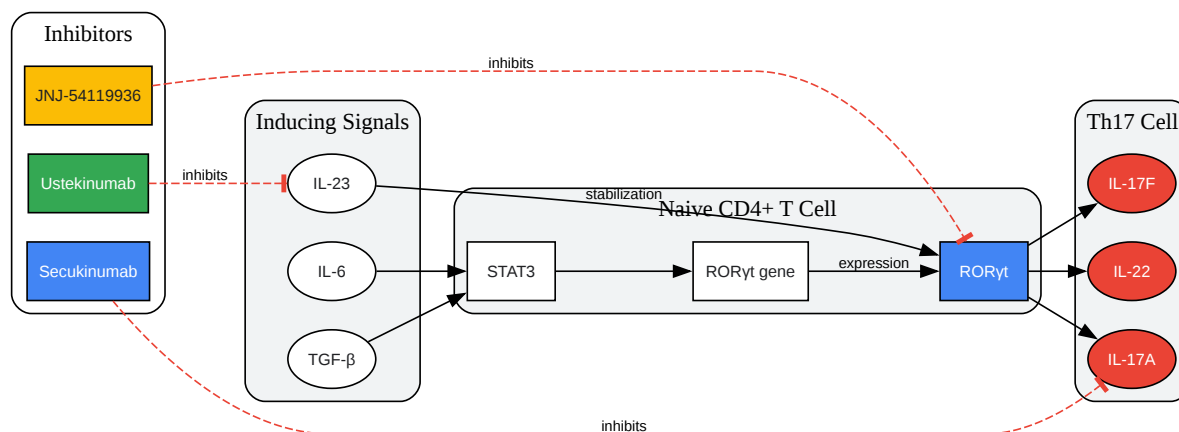
			reduces IL-17 production.	17- T cells, suggesting no major shift towards a Th1 phenotype.	vivo EAE mouse model.	
RORyt Antagonist	GSK805	RORyt inhibitor.	Decreases IL-17 and IL-22 production.	Significantly increases IL-10 production under Th17 polarizing conditions, suggesting a shift towards an IL-10-producing phenotype.	In vitro murine T cells.	[1]
Anti-IL-12/IL-23p40 mAb	Ustekinumab	Binds to the p40 subunit of IL-12 and IL-23, neutralizing their activity.	Significantly decreases the percentage of circulating Th17 cells.	May lead to a relative increase in Th1 cells as a proportion, suggesting a potential shift in the Th1/Th17 balance rather than direct conversion.	Human patients with Ulcerative Colitis.	[9][10]

Anti-IL-17A mAb	Secukinumab	Selectively binds to and neutralizes IL-17A.	Reduces serum levels of IL-22 and IL-23.	Does not directly affect Th17 differentiation but blocks the effector function of IL-17A. The impact on plasticity is likely minimal as it acts downstream.	Human patients with psoriasis and other autoimmune diseases.	[11] [12] [13]
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JAK Inhibitor	Tofacitinib	Inhibits Janus kinases (primarily JAK1 and JAK3).	Inhibits both Th1 and Th17 differentiation.	Appears to have a more pronounced effect on Th1 cells compared to IL-17-producing Th17 cells.	In vitro human PBMCs from Rheumatoid Arthritis patients and in vivo mouse models of colitis.	[14] [15] [16] [17]
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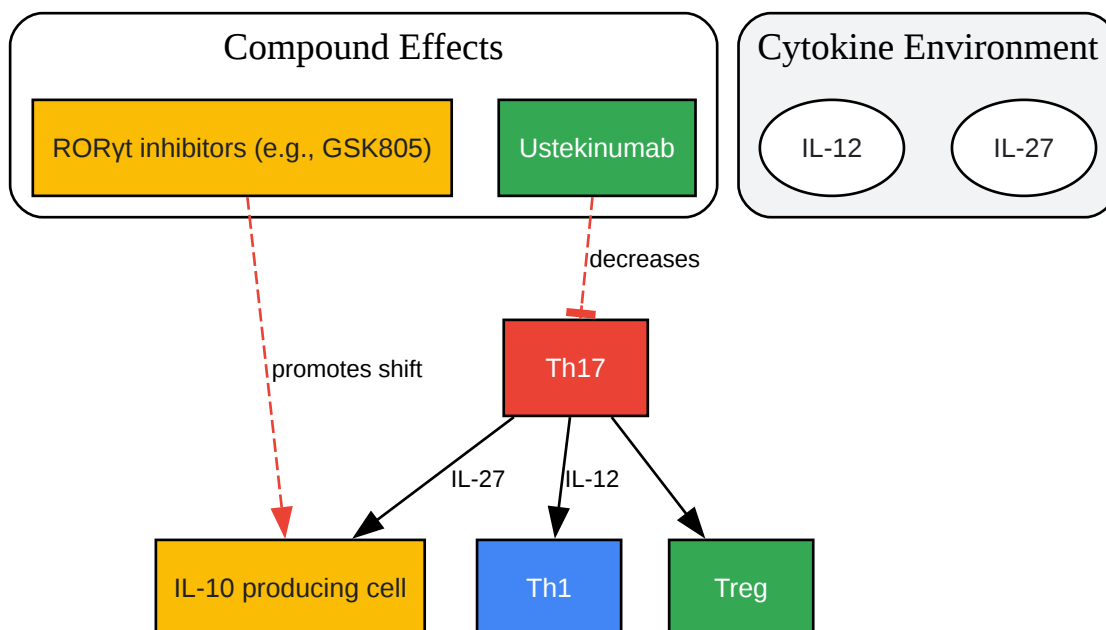
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.



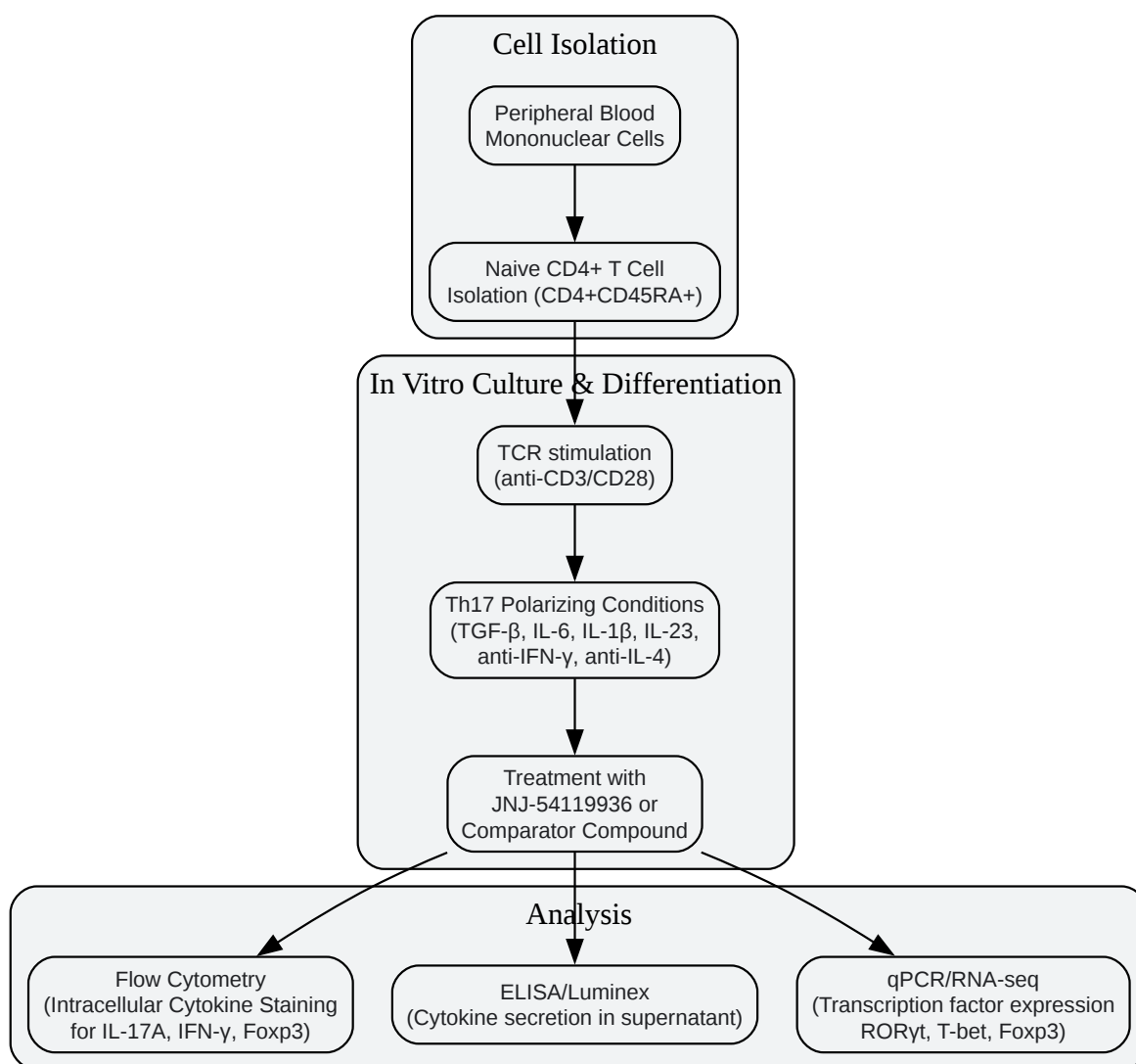
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Caption: Th17 differentiation pathway and points of intervention.



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Caption: Th17 plasticity and modulation by cytokines and compounds.



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Caption: Workflow for assessing Th17 plasticity in vitro.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess Th17 plasticity. Specific details may vary between studies.

In Vitro Human Th17 Polarization and Plasticity Assay

- Isolation of Naïve CD4⁺ T Cells:
 - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Enrich for naïve CD4⁺ T cells using negative selection magnetic beads (e.g., EasySep™ Human Naïve CD4⁺ T Cell Isolation Kit), selecting for CD4⁺CD45RA⁺CCR7⁺ cells.
- T Cell Activation and Th17 Polarization:
 - Plate naïve CD4⁺ T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
 - Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
 - Culture in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and a Th17-polarizing cytokine cocktail:
 - TGF-β (e.g., 5 ng/mL)
 - IL-6 (e.g., 20 ng/mL)
 - IL-1β (e.g., 20 ng/mL)
 - IL-23 (e.g., 20 ng/mL)
 - Anti-IFN-γ neutralizing antibody (e.g., 10 µg/mL)
 - Anti-IL-4 neutralizing antibody (e.g., 10 µg/mL)
 - Add **JNJ-54119936** or comparator compounds at desired concentrations. Include a vehicle control (e.g., DMSO).
 - Culture for 5-7 days at 37°C and 5% CO₂.

- Assessment of Th17 Plasticity (Conversion to Th1):
 - After the initial polarization, wash the cells and re-stimulate in a medium containing IL-12 (e.g., 20 ng/mL) to promote a shift towards a Th1 phenotype.
 - Culture for an additional 2-3 days.
- Analysis:
 - Flow Cytometry:
 - Re-stimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
 - Perform surface staining for CD4.
 - Fix and permeabilize the cells.
 - Perform intracellular staining for IL-17A, IFN-γ, and Foxp3.
 - Analyze by flow cytometry to determine the percentage of IL-17A+, IFN-γ+, and double-positive cells.
 - Cytokine Secretion Analysis:
 - Collect culture supernatants before re-stimulation and at the end of the experiment.
 - Measure concentrations of IL-17A, IFN-γ, and IL-10 using ELISA or Luminex assays.
 - Gene Expression Analysis:
 - Extract RNA from cultured cells.
 - Perform quantitative real-time PCR (qPCR) or RNA-sequencing to measure the expression of key transcription factors: RORC (RORγt), TBX21 (T-bet), and FOXP3.

Flow Cytometry Gating Strategy for Th Subsets

- Initial Gating:

- Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.
- Gate on single cells using FSC-A vs FSC-H.
- Gate on live cells using a viability dye.
- Gate on CD4+ T cells.
- Th Subset Identification:
 - From the CD4+ gate, create a dot plot of IL-17A versus IFN- γ .
 - Th17 cells: IL-17A+ IFN- γ -
 - Th1 cells: IL-17A- IFN- γ +
 - "ex-Th17" or Th17/Th1 plastic cells: IL-17A+ IFN- γ +
 - For Treg analysis, create a separate plot of Foxp3 versus CD25 from the CD4+ gate.
Tregs: CD4+CD25+Foxp3+.

Conclusion

JNJ-54119936, as a ROR γ t inverse agonist, represents a targeted approach to inhibiting the Th17 pathway. While its primary effect is the suppression of Th17 differentiation and IL-17 production, the broader impact on Th17 plasticity is an area of ongoing investigation. Comparative analysis with other immunomodulators reveals distinct mechanisms of action and varying effects on T cell fate. ROR γ t inhibitors, including **JNJ-54119936**, may not only suppress pathogenic Th17 cells but also potentially promote a shift towards more regulatory or less inflammatory phenotypes. In contrast, biologics targeting specific cytokines like IL-23 or IL-17 have more defined downstream effects. JAK inhibitors exhibit broader activity across multiple T helper lineages.

A comprehensive understanding of how these different therapeutic strategies modulate Th17 plasticity is crucial for optimizing treatment regimens for autoimmune and inflammatory diseases. Future head-to-head studies are warranted to directly compare the effects of **JNJ-54119936** with other compounds on Th17 cell fate and function.

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